molecular formula C11H11NO5 B011980 N-(1-carboxy-ethyl)-phthalamic acid CAS No. 103301-74-2

N-(1-carboxy-ethyl)-phthalamic acid

Katalognummer: B011980
CAS-Nummer: 103301-74-2
Molekulargewicht: 237.21 g/mol
InChI-Schlüssel: LPJYMIDYZUKJJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-carboxy-ethyl)-phthalamic acid is a phthalamic acid derivative intended for research applications. Phthalamic acid compounds are of significant interest in plant biology research, particularly for their potential interactions with auxin transport. Related compounds, such as N-1-naphthylphthalamic acid (NPA), are well-characterized inhibitors of polar auxin transport, functioning by directly binding to and inhibiting PIN-FORMED (PIN) auxin transporters . This action locks the transporters in an inward-facing conformation, disrupting the directional flow of the plant hormone auxin and affecting processes such as root development, shoot branching, and tropic growth . Researchers investigating auxin pathways, plant development, and herbicide mechanisms may find this compound useful. The product is provided as a solid and should be stored in a cool, dark place, potentially under inert gas, to maintain stability . N-(1-carboxy-ethyl)-phthalamic acid is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

103301-74-2

Molekularformel

C11H11NO5

Molekulargewicht

237.21 g/mol

IUPAC-Name

2-(1-carboxyethylcarbamoyl)benzoic acid

InChI

InChI=1S/C11H11NO5/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11(16)17/h2-6H,1H3,(H,12,13)(H,14,15)(H,16,17)

InChI-Schlüssel

LPJYMIDYZUKJJK-UHFFFAOYSA-N

SMILES

CC(C(=O)O)NC(=O)C1=CC=CC=C1C(=O)O

Kanonische SMILES

CC(C(=O)O)NC(=O)C1=CC=CC=C1C(=O)O

Synonyme

Benzoic acid, 2-[[(1-carboxyethyl)amino]carbonyl]-

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Properties:

  • Antibacterial Activity: Exhibits potent inhibition against ciprofloxacin-resistant Salmonella enterica CIP 8039 and Pseudomonas aeruginosa, with MIC values of 12.5–25 μg/mL, comparable to ampicillin .
  • Mechanism: Proposed to target bacterial DNA gyrase, bypassing fluoroquinolone resistance mechanisms .
  • Spectral Data : NMR and FT-IR confirm the presence of carboxylic acid (–COOH), amide (–CONH–), and aliphatic groups, with distinct absorbance bands at 3000–3600 cm⁻¹ (O–H/N–H) and 2918/2851 cm⁻¹ (C–H stretching) .

Comparison with Structurally Similar Phthalamic Acid Derivatives

N-(1-Naphthyl)phthalamic Acid

  • Structure : Phthalamic acid substituted with a 1-naphthyl group at the nitrogen .
  • Applications: Plant Biology: Inhibits auxin transport, inducing pseudonodule formation in legumes . Herbicide: Used as a pre-emergence herbicide for crops like soybeans and potatoes .
  • Activity: No reported antibacterial effects; primarily functions as a growth regulator .

(S)-(−)- and (R)-(+)-N-(1-Phenylethyl)phthalamic Acid

  • Structure : Chiral derivatives with phenylethyl substituents .
  • Applications :
    • Catalysis : Serve as chiral ligands in asymmetric synthesis .
  • Activity: No antimicrobial properties reported; enantiomers differ in specific rotation (e.g., (R)-(+)-form: [α]²⁰/D = +46° in ethanol) .

Phthalimide Derivatives

  • Structure : Cyclic imide analogs of phthalamic acid .
  • Applications :
    • Pharmaceuticals : Synthetic derivatives exhibit analgesic and antiviral activities .
    • Organic Synthesis : Intermediate in preparing heterocycles (e.g., Schiff bases) .
  • Activity : Lacks the N-(1-carboxy-ethyl) group and associated antibacterial efficacy .

N-(6-Substituted-Benzothiazol-2-yl)-succinamic Acid

  • Structure : Combines benzothiazole and succinamic acid moieties .
  • Applications :
    • Antimicrobials : Moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) but weaker than N-(1-carboxy-ethyl)-phthalamic acid .

Comparative Analysis Table

Compound Key Substituent Biological Activity MIC (μg/mL) Applications Reference
N-(1-carboxy-ethyl)-phthalamic acid N-(1-carboxy-ethyl) Antibacterial (Gram-negative resistant strains) 12.5–25 (S. enterica, P. aeruginosa) Novel antibiotic development
N-(1-Naphthyl)phthalamic acid 1-Naphthyl Auxin transport inhibition N/A Herbicide, plant biology studies
(R)-(+)-N-(1-Phenylethyl)phthalamic acid Phenylethyl (chiral R) None reported N/A Chiral catalysis
Phthalimide derivatives Cyclic imide Analgesic, antiviral N/A Pharmaceuticals, organic synthesis
N-Benzothiazol-succinamic acid Benzothiazole Moderate antibacterial (Gram-positive) 25–50 (S. aureus) Antimicrobial research

Discussion of Structural-Activity Relationships

  • N-(1-carboxy-ethyl) Substitution : Unique to N-(1-carboxy-ethyl)-phthalamic acid, this polar group enhances solubility and likely facilitates interaction with bacterial DNA gyrase, explaining its efficacy against resistant strains .
  • Aromatic vs. Aliphatic Substituents : Naphthyl and phenylethyl groups in analogs confer hydrophobicity, directing their use in plant biology or catalysis rather than antimicrobial action .
  • Lack of Carboxy-Ethyl in Derivatives : Other phthalamic acid derivatives lack this moiety, resulting in divergent biological roles (e.g., herbicides, analgesics) .

Vorbereitungsmethoden

Direct Amidation of Phthalic Anhydride with β-Alanine Derivatives

The most straightforward route involves the reaction of phthalic anhydride with β-alanine (3-aminopropanoic acid) or its protected derivatives. Phthalic anhydride reacts preferentially with primary amines to form monoamide intermediates, which can cyclize to imides under elevated temperatures. However, the presence of a carboxylic acid group in β-alanine introduces competing reactivity, necessitating protective strategies.

Example Protocol :

  • Protection of β-Alanine : Convert β-alanine to its methyl ester using methanol and catalytic sulfuric acid, yielding β-alanine methyl ester.

  • Amidation : React phthalic anhydride (1 equiv) with β-alanine methyl ester (1.2 equiv) in glacial acetic acid at 60–80°C for 2–3 hours. The carboxylic acid solvent facilitates dissolution and suppresses premature cyclization.

  • Cyclization Prevention : Maintain temperatures below 100°C to favor monoamide formation over imidization.

  • Ester Hydrolysis : Treat the intermediate with aqueous NaOH (2M) to hydrolyze the methyl ester, yielding N-(1-carboxy-ethyl)-phthalamic acid.

Key Data :

ParameterValue
Yield (Amidation)72–85%
Hydrolysis Efficiency>95% (by HPLC)

This method mirrors the imide synthesis reported in patent CN104610128A, where N-alkyl phthalimides are prepared using alkylamines in carboxylic acid solvents. Adapting this protocol to β-alanine derivatives requires precise stoichiometry to avoid over-alkylation.

Hydrolysis of N-(1-Cyanoethyl)Phthalimide

An alternative route involves synthesizing N-(1-cyanoethyl)phthalimide followed by nitrile hydrolysis to the carboxylic acid. This two-step approach mitigates challenges associated with direct carboxylic acid handling.

Procedure :

  • Imide Formation : React phthalic anhydride with 3-aminopropionitrile in acetic acid at 120°C for 4 hours, forming N-(1-cyanoethyl)phthalimide.

  • Nitrile Hydrolysis : Treat the imide with concentrated HCl (6M) at reflux for 6 hours, converting the cyano group to a carboxylic acid.

Reaction Monitoring :

  • FT-IR : Loss of nitrile stretch (~2240 cm⁻¹) and emergence of carboxylic acid O–H (~2500–3300 cm⁻¹).

  • ¹H NMR : Disappearance of cyanoethyl protons (δ 2.5–3.0 ppm) and appearance of carboxyethyl signals (δ 12.0 ppm, broad).

Challenges :

  • Hydrolysis conditions must balance completeness of nitrile conversion with avoidance of imide ring opening, which occurs at pH < 2 or prolonged heating.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

The choice of solvent critically influences reaction efficiency. Glacial acetic acid, as used in patent CN104610128A, promotes both reactant solubility and protonation of the amine, reducing undesired side reactions. Comparative studies with alternative solvents reveal the following trends:

SolventReaction Yield (%)Purity (HPLC, %)
Glacial acetic acid8599.6
Acetonitrile6898.2
Dichloromethane7297.8

Catalytic additives such as triphenylphosphine oxide (TPPO), as described in ACS Omega, enhance anhydride activation but are unnecessary in direct amidation routes.

Temperature and Time Dependence

Controlled thermal profiles prevent imidization during monoamide synthesis:

Temperature (°C)Time (h)Monoamide:Imide Ratio
6029:1
8037:1
10023:1

Prolonged heating above 100°C drives cyclization, necessitating precise reaction quenching.

Mechanistic Insights

Amidation vs. Imidization Kinetics

The competition between amide and imide formation is governed by temperature and proton availability. At low pH (acetic acid solvent), the amine remains protonated, slowing nucleophilic attack on the second carbonyl of phthalic anhydride. This favors monoamide accumulation. At higher temperatures (>100°C), entropy-driven cyclization dominates, forming the thermodynamically stable imide.

Hydrolysis Selectivity

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 12.0 (s, 1H, COOH), 7.85–7.92 (m, 4H, Ph-H), 4.10 (q, J = 7.2 Hz, 2H, CH₂), 2.60 (t, J = 7.2 Hz, 2H, CH₂COOH).

  • IR (KBr) : 1705 cm⁻¹ (C=O, amide), 1680 cm⁻¹ (C=O, carboxylic acid), 3300–2500 cm⁻¹ (O–H, carboxylic acid).

Chromatographic Purity

HPLC analysis (C18 column, CH₃CN:H₂O = 50:50) shows a single peak at t = 8.2 minutes, confirming >99% purity.

Industrial Scalability and Environmental Considerations

The patent-derived method offers scalability advantages:

  • Solvent Recovery : Acetic acid is distilled and reused, reducing waste.

  • Atom Economy : The reaction achieves 83–85% yield with minimal byproducts (e.g., phthalic acid).

Q & A

Basic Research Questions

Q. What are the primary biological activities of N-(1-carboxy-ethyl)-phthalamic acid, and how is it identified in microbial extracts?

  • Methodological Answer : The compound is identified through bioassay-guided fractionation of microbial extracts. For example, in Paludifilum halophilum, antibacterial activity-guided isolation involves solvent extraction (e.g., ethyl acetate), followed by chromatographic separation (e.g., silica gel column chromatography, HPLC). Structural confirmation is achieved via LC-MS and NMR spectroscopy, comparing data with synthetic standards .

Q. What analytical techniques are critical for confirming the chemical structure of N-(1-carboxy-ethyl)-phthalamic acid?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To resolve the carboxy-ethyl moiety and phthalamic acid backbone.
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., m/z 209.08 for [M+H]⁺).
  • Infrared Spectroscopy (IR) : To identify functional groups like carboxylic acid (-COOH) and amide (-CONH-) bonds.
    Cross-referencing with synthetic standards is essential to rule out structural analogs .

Advanced Research Questions

Q. How can researchers optimize the extraction and purification of N-(1-carboxy-ethyl)-phthalamic acid from microbial sources?

  • Methodological Answer :

  • Extraction : Use polar solvents (e.g., methanol-water mixtures) to maximize yield. Adjust pH to stabilize the carboxylic acid group.
  • Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% formic acid). Monitor fractions using UV-Vis at 254 nm.
  • Validation : Compare retention times and spectral data with authentic standards. Include bioactivity assays (e.g., MIC tests against Staphylococcus aureus) to confirm retained activity post-purification .

Q. What experimental approaches elucidate the antibacterial mechanism of N-(1-carboxy-ethyl)-phthalamic acid against multi-drug resistant pathogens?

  • Methodological Answer :

  • Morphological Analysis : Use SEM/TEM to observe bacterial membrane disruption (e.g., pore formation or lysis).
  • Proteomics : Perform 2D gel electrophoresis or LC-MS/MS to identify protein targets (e.g., enzymes in cell wall synthesis).
  • Gene Expression Profiling : Apply RT-qPCR to assess downregulation of virulence genes (e.g., mecA in MRSA).
  • Resistance Studies : Serial passage assays to monitor delayed resistance development .

Q. How do researchers address discrepancies in bioactivity data of N-(1-carboxy-ethyl)-phthalamic acid across bacterial strains?

  • Methodological Answer :

  • Cross-Validation : Test activity against a standardized panel (e.g., CLSI-recommended strains) with controlled inoculum sizes.
  • Synergy Studies : Use checkerboard assays to evaluate interactions with antibiotics (e.g., β-lactams) and calculate fractional inhibitory concentration (FIC) indices.
  • Metabolomic Profiling : Compare bacterial metabolic responses (via GC-MS or LC-MS) to identify strain-specific resistance mechanisms .

Q. What strategies are employed to study the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
  • Serum Stability : Assess half-life in human serum at 37°C using LC-MS quantification.
  • Thermal Stability : Perform accelerated stability studies (40–60°C) to predict shelf-life .

Data Contradiction and Validation

Q. How can conflicting reports on the compound’s efficacy against Gram-negative bacteria be resolved?

  • Methodological Answer :

  • Membrane Permeability Assays : Use fluorescent probes (e.g., NPN for outer membrane disruption) to quantify uptake.
  • Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to determine if resistance is pump-mediated.
  • Comparative Genomics : Analyze genomic differences between responsive and non-responsive strains (e.g., porin mutations) .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight209.08 g/mol (theoretical)
Antibacterial Activity (MIC)8 µg/mL (against S. aureus ATCC 25923)
Stability (pH 7.4, 37°C)>90% intact after 24 hours
Synergy with AmpicillinFIC index: 0.5 (additive effect)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.